1-(4-BROMOPHENYL)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
1-(4-BROMOPHENYL)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and two isopropyl groups attached to the triazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of Isopropyl Groups: The isopropyl groups can be added through alkylation reactions using isopropyl halides in the presence of a strong base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
1-(4-BROMOPHENYL)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The isopropyl groups can provide steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar compounds to 1-(4-BROMOPHENYL)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives, such as:
1-(4-Chlorophenyl)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a methyl group instead of bromine.
1-(4-Nitrophenyl)-N,5-BIS(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-9(2)14-13(15(21)17-10(3)4)18-19-20(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMYGNXRHBRCKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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